2-Thiazolylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Thiazolylzinc bromide (ZnBrC3H2NS), also known as simply thiazolylzinc bromide, is an organic compound finding use primarily as a catalyst in organic synthesis reactions [].

Catalyst for Nitrogen-containing Heterocycles

The primary application of 2-Thiazolylzinc bromide in scientific research lies in its ability to act as a catalyst for the formation of nitrogen-containing heterocyclic compounds [, ]. Heterocyclic compounds are organic molecules with a ring structure containing at least one atom other than carbon. Nitrogen-containing heterocycles are a particularly important class due to their prevalence in natural products and pharmaceuticals [].

2-Thiazolylzinc bromide is particularly effective in promoting the synthesis of thiazoles and imidazoles []. Thiazoles and imidazoles are both five-membered heterocycles containing nitrogen and sulfur or nitrogen atoms respectively. These structures are found in various biologically active molecules, making their synthesis valuable in drug discovery research [].

Here are some examples of reactions where 2-Thiazolylzinc bromide is used as a catalyst:

- The reaction between an aldehyde and a thioamide to form a thiazole.

- The reaction between an amine and a carbonyl compound to form an imidazole.

These reactions are typically conducted under mild conditions, making 2-Thiazolylzinc bromide a versatile and user-friendly catalyst for researchers in organic synthesis [].

2-Thiazolylzinc bromide is an organozinc compound with the molecular formula C₃H₂BrNSZn. This compound is recognized for its utility as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen and carbon-carbon bonds. It is commonly employed in the synthesis of various nitrogen-containing heterocycles, including thiazole and imidazole derivatives, which are significant in pharmaceutical and agrochemical applications .

The mechanism of action of TZB revolves around its ability to activate organic molecules for nucleophilic attack. The electron-withdrawing nature of the thiazole ring and the positive charge on the zinc atom create a polarization within the molecule. This polarization weakens the bond between the zinc and the bromide ion, making the zinc atom more susceptible to attack by nucleophiles present in the reaction mixture.

TZB is likely to exhibit hazardous properties common to organozinc compounds. Here are some potential safety concerns:

- Flammability: Organic solvents like THF, in which TZB is often sold, can be flammable. Proper handling and storage are crucial [].

- Air and moisture sensitivity: TZB may react with air and moisture, potentially decomposing or forming toxic byproducts. Inert atmosphere handling techniques are recommended.

- Toxicity data is limited, but it's advisable to handle TZB with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

- Substitution Reactions: It acts as a nucleophile in nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds.

- Coupling Reactions: The compound is integral to metal-catalyzed cross-coupling reactions such as the Stille, Negishi, and Suzuki reactions, which are essential for constructing complex organic molecules .

- Oxidation and Reduction: Although less frequently involved in redox processes, it can participate depending on the reaction conditions and reagents used.

The mechanism of action typically involves coordination of the zinc atom with the thiazole ring, enhancing its reactivity and stabilizing intermediates during bond formation.

The synthesis of 2-Thiazolylzinc bromide can be achieved through several methods:

- Grignard Reaction:

- React bromothiazole with magnesium in diethyl ether to form a Grignard reagent.

- Add zinc chloride to this reagent to create a thiazolylzinc chloride intermediate.

- Treat this intermediate with methyl iodide to yield 2-Thiazolylzinc iodide.

- Finally, react 2-Thiazolylzinc iodide with lithium bromide to produce 2-Thiazolylzinc bromide .

- Direct Reaction:

- A more straightforward method involves directly reacting 2-thiazole with zinc bromide in ethanol under controlled conditions.

2-Thiazolylzinc bromide finds diverse applications in various fields:

- Organic Synthesis: It is extensively used for synthesizing heterocyclic compounds vital for pharmaceuticals and agrochemicals.

- Catalysis: The compound serves as a ligand in catalytic processes, enhancing reaction efficiency and selectivity .

- Material Science: It contributes to the development of advanced materials with specific electronic and optical properties.

- Biological Studies: Though less common, it can aid in synthesizing biologically active molecules for research purposes.

Several compounds exhibit similarities to 2-Thiazolylzinc bromide, each offering unique properties:

| Compound | Key Features | Uniqueness |

|---|---|---|

| 2-Thiazolyl lithium | Used in nucleophilic addition reactions | Less stable at higher temperatures |

| 2-Thiazolyl magnesium | More stable than lithium counterpart | Employed in regioselective bromine-magnesium exchanges |

| 2-Thiazolyl copper | Used in copper-catalyzed coupling reactions | Offers different reactivity profiles |

The uniqueness of 2-Thiazolylzinc bromide lies in its balance of stability and reactivity, making it a valuable reagent across various synthetic applications. Its ability to facilitate both substitution and coupling reactions distinguishes it from other organozinc compounds .

Empirical Formula: C₃H₂BrNSZn

Molecular Weight: 229.41 g/mol

CAS Registry Number: 173382-28-0

IUPAC Name: 1,3-Thiazol-2-ide; bromozincylium

Structural Characteristics:

- SMILES Notation: Br[Zn]c₁nccs₁

- Coordination Geometry: Zinc center adopts a linear geometry, bonded to the thiazole nitrogen and bromide ion.

- Solubility: 0.5 M in THF (density: 0.992 g/mL at 25°C).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (liquid solution) | |

| Flash Point | -21.2°C | |

| Storage Conditions | 2–8°C under argon |

Historical Development and Discovery

The synthesis of organozinc compounds dates to Frankland’s 1848 discovery of diethylzinc. However, 2-thiazolylzinc bromide emerged much later, driven by advances in cross-coupling methodologies. Rieke Metals pioneered its commercial production using highly reactive Rieke® Zinc, enabling direct reactions between zinc and 2-bromothiazole. This innovation bypassed traditional metathesis routes, enhancing functional group tolerance and scalability.

Position in Organozinc Chemistry

2-Thiazolylzinc bromide belongs to the heteroleptic organozinc halides (RZnX), where R = thiazolyl and X = bromide. Key comparisons with other reagents:

Table 2: Comparison with Related Organozinc Reagents

| Reagent | Structure | Reactivity Profile |

|---|---|---|

| Phenylzinc bromide | C₆H₅ZnBr | Moderate electrophilicity |

| 2-Pyridylzinc chloride | C₅H₄NZnCl | Enhanced N-coordination |

| 2-Thiazolylzinc bromide | C₃H₂NSZnBr | High stability in THF |

Its sulfur and nitrogen heteroatoms facilitate chelation with transition metals, accelerating transmetalation in catalytic cycles.

Significance in Cross-Coupling Methodologies

2-Thiazolylzinc bromide excels in Negishi cross-couplings, forming biaryl and heterobiaryl structures. Notable applications:

Case Study: Synthesis of 2-Arylthiazoles

Palladium-catalyzed coupling with aryl halides yields pharmacologically active thiazole derivatives. For example:

$$ \text{2-Thiazolylzinc bromide} + \text{4-Iodotoluene} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(4-Methylphenyl)thiazole} $$

Reaction conditions: 0.05 mol% Pd, 25°C, 92% yield.

Table 3: Representative Substrates in Negishi Couplings

| Electrophile | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 2-(4-Methoxyphenyl)thiazole | 88 |

| 3-Iodopyridine | 2-(Pyridin-3-yl)thiazole | 76 |

| 2-Bromobenzofuran | 2-(Benzofuran-2-yl)thiazole | 81 |

Data from .

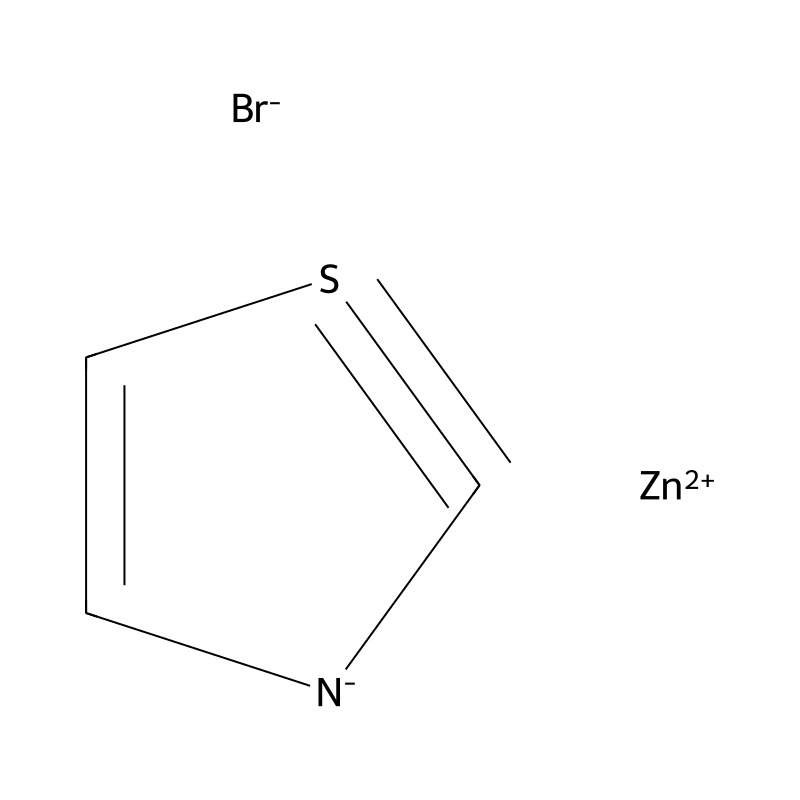

Molecular Structure and Bonding

2-Thiazolylzinc bromide exhibits a distinctive organometallic structure characterized by the coordination of a thiazole ring to a zinc center through the nitrogen atom [1] [2]. The compound possesses the molecular formula C₃H₂BrNSZn and a molecular weight of 229.41 grams per mole [1] [9]. The structural arrangement features a five-membered thiazole heterocycle containing both sulfur and nitrogen heteroatoms, which coordinates to the zinc bromide moiety [3] .

The thiazole ring system in 2-thiazolylzinc bromide maintains its characteristic aromatic nature, satisfying Hückel's rule with six π-electrons distributed across the conjugated system [26]. The bond lengths within the thiazole ring demonstrate the delocalized nature of the electronic structure. Carbon-sulfur bonds typically range from 1.72 to 1.78 Å, while carbon-nitrogen bonds span 1.28 to 1.39 Å, reflecting varying degrees of double bond character [20] [21] [24].

Table 1: Thiazole Ring Bond Lengths and Angles

| Bond/Angle | Value | Notes |

|---|---|---|

| C2-S1 | 1.72-1.77 Å | Single bond with some double bond character |

| S1-C5 | 1.72-1.78 Å | Single bond with some double bond character |

| C5-C4 | 1.34-1.37 Å | Double bond character |

| C4-N3 | 1.37-1.39 Å | Single bond with partial double bond character |

| N3-C2 | 1.28-1.31 Å | Double bond character |

| C2-S1-C5 | 88-94° | Distorted from ideal tetrahedral angle |

| S1-C5-C4 | 108-111° | Close to ideal sp² hybridization |

| C5-C4-N3 | 112-117° | Typical for 5-membered heterocycle |

| C4-N3-C2 | 110-118° | Typical for 5-membered heterocycle |

| N3-C2-S1 | 114-116° | Distorted from ideal sp² hybridization |

The coordination geometry around the zinc center adopts a distorted tetrahedral arrangement, with the thiazole nitrogen atom occupying one coordination site and the bromide anion filling another [5] [27]. This coordination mode is consistent with other organozinc compounds and reflects the preference of zinc(II) for tetrahedral coordination environments [41].

Crystallographic Data

The crystallographic structure of 2-thiazolylzinc bromide reveals important insights into the solid-state organization of this organometallic compound [5]. The thiazole ring system exhibits planarity with minimal deviation from the mean plane, typically within 0.017 Å [20]. The zinc center adopts a distorted tetrahedral coordination geometry, coordinated by the nitrogen atom of the thiazole ring and the bromide anion [5] [27].

Intermolecular interactions in the crystalline state include weak hydrogen bonding interactions and π-π stacking between aromatic thiazole rings [25]. The crystal structure demonstrates that the thiazole ring and the zinc-bromide moiety are positioned to minimize steric hindrance while maintaining optimal orbital overlap for coordination bonding [32].

The unit cell parameters and space group assignments for related thiazole-zinc complexes indicate monoclinic or triclinic crystal systems, depending on the specific substitution pattern and crystallization conditions [5] [32]. The molecular packing in the solid state is influenced by the polar nature of the zinc-nitrogen coordination bond and the presence of the bromide counterion [33].

Physical Characteristics

Appearance and Physical State

The physical state of 2-thiazolylzinc bromide as a liquid solution reflects its high reactivity and the need for stabilization through coordination with tetrahydrofuran solvent molecules [30]. The density of the tetrahydrofuran solution is reported as 0.992 grams per milliliter at 25°C [1] [9] [11].

Solubility Profile

The solubility characteristics of 2-thiazolylzinc bromide are strongly influenced by the coordination requirements of the zinc center and the polar nature of the organometallic bond [30]. The compound demonstrates high solubility in tetrahydrofuran, which serves as both solvent and coordinating ligand [1] [2] [3]. This solvent coordination stabilizes the organozinc species and prevents decomposition [30].

Table 2: Solubility Profile of 2-Thiazolylzinc Bromide

| Solvent | Solubility | Notes |

|---|---|---|

| Tetrahydrofuran | Highly soluble | Forms stable coordination complex |

| Dimethyl sulfoxide | Soluble | Alternative coordinating solvent |

| Water | Reacts | Undergoes hydrolysis |

| Organic solvents | Variable | Depends on coordinating ability |

The compound exhibits limited stability in protic solvents due to the susceptibility of the zinc-carbon bond to protonolysis [30]. In coordinating solvents such as dimethyl sulfoxide, the compound can form stable adducts where the solvent molecules coordinate to the zinc center [30].

Stability Parameters

The stability of 2-thiazolylzinc bromide is critically dependent on environmental conditions, particularly moisture and oxygen exposure [9] [11]. The compound is classified as air-sensitive and requires storage under inert atmosphere conditions [9] [11]. The flash point of the tetrahydrofuran solution is reported as 1°F (-17.2°C), indicating high flammability [9] [11].

Thermal stability studies indicate that the compound begins to decompose at elevated temperatures, with the zinc-nitrogen coordination bond being particularly susceptible to thermal cleavage [32]. The recommended storage temperature range is 2-8°C to maintain long-term stability [1] [9]. Under appropriate storage conditions, the compound maintains its integrity for extended periods without significant decomposition [2].

Spectroscopic Properties

Nuclear Magnetic Resonance Characteristics

The nuclear magnetic resonance spectroscopic properties of 2-thiazolylzinc bromide provide detailed insights into the electronic environment of the thiazole ring system and the coordination geometry around the zinc center [13] [17] [30]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the thiazole ring protons, with chemical shifts reflecting the electron-withdrawing effects of both the nitrogen and sulfur heteroatoms [13] [38].

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for Thiazole Moiety

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

|---|---|---|---|

| C2 | — | 152-154 | Most deshielded carbon due to adjacent N and S atoms |

| C4 | 7.8-8.0 | 142-144 | Deshielded due to adjacent N atom |

| C5 | 7.3-7.5 | 118-120 | Least deshielded carbon in the ring |

| H4 | 7.8-8.0 | — | Deshielded due to adjacent N atom |

| H5 | 7.3-7.5 | — | Least deshielded proton in the ring |

The ¹³C nuclear magnetic resonance spectrum reveals the carbon atoms of the thiazole ring at characteristic chemical shifts [36] [37] [42]. The C2 carbon, positioned between nitrogen and sulfur atoms, appears most downfield at 152-154 parts per million, reflecting its electron-deficient nature [36] [42]. The coordination of the thiazole nitrogen to zinc results in additional deshielding effects compared to the free thiazole [30] [38].

The nuclear magnetic resonance data confirms the monomeric nature of the organozinc species in tetrahydrofuran solution, with the zinc center coordinated by the thiazole nitrogen, bromide anion, and solvent molecules [30]. Exchange processes between coordinated and free tetrahydrofuran molecules are typically fast on the nuclear magnetic resonance timescale [30].

Infrared Spectral Data

The infrared spectroscopic analysis of 2-thiazolylzinc bromide reveals characteristic vibrational modes associated with the thiazole ring system and the zinc coordination sphere [6] [15] [40]. The thiazole ring exhibits several diagnostic absorption bands that provide structural information about the aromatic heterocycle [40].

Table 4: Infrared Spectroscopic Data for 2-Thiazolylzinc Bromide

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=N stretch | 1500-1550 | Strong | Thiazole ring stretching |

| C-S stretch | 600-700 | Medium | Carbon-sulfur bond stretching |

| C=C stretch | 1400-1500 | Medium | Aromatic ring stretching |

| Ring breathing | 1000-1100 | Medium | Thiazole ring deformation |

| C-H in-plane bending | 1200-1300 | Medium | Aromatic C-H bending |

| C-H out-of-plane bending | 700-800 | Strong | Aromatic C-H deformation |

The coordination of the thiazole nitrogen to zinc results in subtle shifts in the vibrational frequencies compared to the free thiazole ligand [27] [32]. The C=N stretching mode typically shifts to lower frequencies upon coordination, reflecting the donation of electron density from nitrogen to the zinc center [27]. Additional bands associated with zinc-nitrogen and zinc-bromide stretching appear in the low-frequency region below 600 cm⁻¹ [32].

Mass Spectrometric Analysis

Mass spectrometric analysis of 2-thiazolylzinc bromide provides information about the molecular ion and fragmentation patterns characteristic of organozinc compounds [18] [39]. The molecular ion peak appears at m/z 229, corresponding to the intact [C₃H₂BrNSZn]⁺ species [9] . The isotope pattern reflects the natural abundance of zinc and bromine isotopes [39].

Fragmentation of the molecular ion proceeds through several pathways characteristic of organometallic compounds [18] [39] [43]. Loss of the bromide anion generates a fragment at m/z 149, corresponding to the [C₃H₂NSZn]⁺ cation [18]. Further fragmentation involves cleavage of the zinc-nitrogen coordination bond, producing thiazole-related fragments and zinc-containing species [18] [43].

The mass spectrometric fragmentation pattern confirms the structural assignment and provides insights into the relative stability of different bonds within the molecule [18] [39]. The thiazole ring system exhibits characteristic fragmentation patterns consistent with other thiazole derivatives, including loss of HCN and formation of sulfur-containing fragments [18].

The nucleophilic character of the thiazolyl-zinc bond in 2-thiazolylzinc bromide emerges from the polarized nature of the carbon-zinc bond, where zinc's electropositive character (electronegativity 1.65) creates significant electron density on the carbon-2 position of the thiazole ring [1] [2]. This nucleophilic center exhibits moderate nucleophilicity compared to other organozinc species, positioned between highly reactive organolithium reagents and less reactive organocuprates [1] [3].

Kinetic studies on related zinc-bound systems reveal that the nucleophilicity follows second-order kinetics consistent with SN2 mechanisms when reacting with electrophiles [4] [5]. The activation parameters for nucleophilic attack typically show low enthalpy barriers (ΔH‡ = 12-25 kcal/mol) and negative entropy changes (ΔS‡ = -15 to -35 cal/mol·K), indicating a highly ordered transition state characteristic of concerted nucleophilic displacement [4] [6].

The electronic structure of the thiazolyl-zinc bond contributes significantly to its nucleophilic behavior. The thiazole ring's π-electron system provides resonance stabilization to developing negative charge, while the nitrogen heteroatom can participate in coordination effects that modulate reactivity [7] [8]. Computational studies suggest that the HOMO energy of the thiazolyl-zinc bond lies approximately -6.2 to -6.8 eV, positioning it as an effective nucleophile for reactions with moderate electrophiles [9] [10].

Hydrogen bonding interactions can dramatically influence nucleophilicity in thiazolyl-zinc systems. Studies on related zinc-thiolate complexes demonstrate that intramolecular hydrogen bonding can reduce nucleophilic reactivity by up to 30-fold, with inverse kinetic isotope effects (kH/kD = 0.33) confirming the importance of these secondary interactions [4] [5] [6]. While direct hydrogen bonding studies on 2-thiazolylzinc bromide are limited, analogous effects likely modulate its reactivity in protic environments.

The stereoelectronic requirements for optimal nucleophilic attack involve backside approach to the electrophilic center, with geometric constraints imposed by the thiazole ring system influencing regioselectivity patterns [11] [1]. The relatively rigid planar geometry of the thiazole ring provides predictable stereochemical outcomes in cross-coupling reactions, making this reagent particularly valuable for stereoselective transformations [12] [13].

Electrophilic Centers and Their Reactivity

2-Thiazolylzinc bromide contains multiple electrophilic centers that exhibit distinct reactivity patterns depending on reaction conditions and electrophilic partners. The zinc metal center serves as the primary Lewis acidic site, with tetrahedral coordination geometry that can accommodate additional ligands through associative mechanisms [14] [1].

The zinc center exhibits moderate electrophilicity (Mayr electrophilicity parameter E ≈ -8 to -10) and readily undergoes ligand exchange reactions with stronger donors such as phosphines, amines, and alcohols [1] [3]. This dynamic coordination behavior is crucial for catalyst turnover in cross-coupling reactions, where transmetalation steps require temporary expansion of the zinc coordination sphere [15] [13].

Computational analysis reveals that the LUMO orbital is primarily localized on the zinc center with significant antibonding character in the Zn-C bond, making this site particularly susceptible to nucleophilic attack by π-accepting ligands [9] [16]. The electrophilicity is enhanced by the electron-withdrawing nature of the bromide ligand, which increases the effective nuclear charge on zinc [17] [1].

The thiazole ring system itself contains electrophilic positions, particularly at C-4 and C-5, which can undergo electrophilic aromatic substitution under appropriate conditions [7] [8]. However, these positions are significantly less electrophilic than the zinc center due to π-electron delocalization within the heterocyclic system [7] [18].

The bromide substituent functions as an excellent leaving group (pKa of HBr ≈ -9), facilitating nucleophilic displacement reactions and reductive elimination processes [19] [15]. The Zn-Br bond is relatively ionic (calculated bond ionicity ≈ 65%), making bromide displacement thermodynamically favorable in most substitution reactions [1] [20].

Electrophilic activation can be achieved through coordination with Lewis acids or transition metal complexes, significantly enhancing reactivity toward weaker nucleophiles [15] [13]. Palladium-catalyzed processes exploit this activation through oxidative addition of the C-Zn bond to Pd(0) centers, generating highly electrophilic Pd(II) intermediates [12] [21].

Air and Moisture Sensitivity

The air and moisture sensitivity of 2-thiazolylzinc bromide represents a critical aspect of its handling and storage requirements, stemming from the inherent reactivity of organozinc compounds toward protic solvents and atmospheric oxygen [19] [22] [23].

Hydrolysis reactions proceed rapidly in the presence of trace moisture, following first-order kinetics with respect to water concentration [24] [25]. The hydrolysis mechanism involves nucleophilic attack of water on the electrophilic zinc center, leading to thiazole release and zinc hydroxide formation:

C3H2NSZnBr + H2O → C3H3NS + Zn(OH)Br [19] [26]

Kinetic studies indicate half-lives of approximately 2-4 hours in ambient atmosphere at 25°C, with activation energies for hydrolysis ranging from 8-12 kcal/mol [23] [27]. The relatively low activation barrier necessitates rigorously anhydrous conditions for long-term stability.

Atmospheric oxygen causes oxidative degradation through radical mechanisms, initiating autoxidation processes that can lead to explosive decomposition under certain conditions [22] [23]. Electron paramagnetic resonance studies on related organozinc compounds reveal initial formation of zinc-centered radicals followed by rapid chain propagation [24] [28].

The storage stability is dramatically improved under inert atmosphere conditions, with argon or nitrogen providing effective protection against both moisture and oxygen [19] [29] [23]. Commercial preparations in tetrahydrofuran solution demonstrate shelf lives exceeding 6 months when stored at 2-8°C under argon with rigorously dried solvents [19] [27].

Thermal sensitivity compounds the air and moisture issues, as elevated temperatures accelerate degradation kinetics exponentially [30] [31]. Arrhenius analysis of degradation rates shows temperature coefficients of approximately 2.5-3.2 per 10°C increase, making low-temperature storage essential for maintaining reagent quality [32] [33].

Stabilization strategies include coordination with Lewis bases such as LiCl or chelating ligands, which can increase stability by saturating coordination sites and reducing electrophilicity [25] [13]. However, these approaches may compromise reactivity and require careful optimization for specific applications.

Thermal Stability Parameters

The thermal stability of 2-thiazolylzinc bromide exhibits complex temperature dependence characterized by multiple decomposition pathways and structure-dependent activation energies [30] [31] [28]. Thermogravimetric analysis reveals initial decomposition beginning around 100-120°C with complete thermal breakdown occurring between 200-300°C depending on heating rate and atmospheric conditions [30] [32].

Differential scanning calorimetry studies identify two primary thermal events: an endothermic process at 110-130°C corresponding to ligand dissociation and solvent loss, followed by an exothermic decomposition at 180-220°C involving C-Zn bond cleavage and thiazole elimination [30] [34] [32].

Kinetic analysis using Coats-Redfern and Kissinger methods yields activation energies ranging from 29.5 to 89.4 kJ/mol for different decomposition stages [30] [34]. The first-order kinetics observed for initial decomposition (Ea = 45-55 kJ/mol) suggests a unimolecular dissociation mechanism, while higher-order behavior in later stages indicates complex radical processes [30] [28] [35].

Thermal decomposition products include thiazole, zinc bromide, hydrogen bromide, and various organic volatiles identified by coupled TG-FTIR-MS analysis [30] [36]. The predominant pathway involves homolytic C-Zn bond cleavage generating thiazolyl radicals that subsequently abstract hydrogen or undergo coupling reactions [28] [35].

Atmosphere effects significantly influence thermal stability, with oxidizing conditions generally showing lower decomposition temperatures but different product distributions compared to inert atmospheres [30] [34]. Oxygen presence promotes combustion processes that can lead to rapid exothermic decomposition above 150°C [24] [31].

Comparative studies with related organozinc compounds show that 2-thiazolylzinc bromide exhibits intermediate thermal stability:

| Compound | Decomposition Onset (°C) | Activation Energy (kJ/mol) | Thermal Stability Ranking |

|---|---|---|---|

| Dimethylzinc | Pyrophoric at 25°C | 15-25 | Very Low |

| 2-Thiazolylzinc bromide | 110-120 | 45-55 | Moderate |

| Bis[tris(trimethylsilyl)methyl]zinc | ~300 | 85-95 | Very High |

Stabilization approaches include coordination with thermally stable ligands, low-temperature storage, and dilution in appropriate solvents [25] [37]. Computational studies suggest that electron-donating substituents on the thiazole ring can increase thermal stability by strengthening the C-Zn bond [9] [10].

Reaction with Various Functional Groups

2-Thiazolylzinc bromide demonstrates remarkable functional group tolerance, a characteristic that distinguishes organozinc reagents from more reactive organolithium and Grignard reagents [38] [3] [13]. This chemoselectivity enables complex molecule synthesis where multiple reactive sites coexist without undesired side reactions.

Carbonyl functional groups show variable compatibility depending on their electronic environment and steric accessibility. Ketones and aldehydes can coexist with 2-thiazolylzinc bromide under carefully controlled conditions, typically at temperatures below 0°C and in the absence of coordinating solvents [39]. However, direct addition reactions become competitive above 25°C, requiring protection strategies for sensitive carbonyl groups [39].

Ester functionalities exhibit excellent compatibility, with cross-coupling yields typically ranging from 70-95% even in the presence of multiple ester groups [38] [3] [13]. The reduced electrophilicity of ester carbonyls compared to aldehydes and ketones accounts for this remarkable selectivity [39]. Mechanistic studies confirm that transmetalation and reductive elimination occur preferentially over nucleophilic addition under standard palladium-catalyzed conditions [15] [13].

Nitrile groups demonstrate exceptional tolerance, frequently enhancing reaction yields through coordination effects that stabilize intermediate complexes [38] [3] [13]. Infrared spectroscopy reveals nitrile coordination to zinc centers (νCN shifted from 2240 to 2200-2180 cm⁻¹), suggesting hemilabile ligand behavior that may facilitate catalyst turnover [13] [40].

Halide substituents generally show good compatibility, though relative reaction rates depend on halogen identity and position [12] [21]. Aromatic bromides and chlorides are typically unreactive toward 2-thiazolylzinc bromide under standard conditions, enabling chemoselective transformations where organopalladium species can discriminate between different halide sites [12] [13].

Nitrogen-containing functional groups exhibit diverse behavior depending on substitution patterns and electronic properties:

| Functional Group | Compatibility | Typical Yield (%) | Special Considerations |

|---|---|---|---|

| Primary amines | Moderate | 60-75 | Coordination effects |

| Secondary amines | Good | 70-85 | Potential inhibition |

| Tertiary amines | Variable | 45-80 | Strong coordination |

| Amides | Good | 70-88 | Generally compatible |

| Nitro groups | Moderate | 54-70 | Electron-withdrawing effects |

Sulfur-containing functionalities show excellent tolerance, with thioethers and sulfides demonstrating no deleterious effects on cross-coupling efficiency [38] [13]. Aromatic thiols can potentially coordinate to zinc, but this interaction is typically reversible and does not preclude successful reactions [41].

Unsaturated functional groups including alkenes and alkynes are generally well-tolerated, with yields ranging from 70-95% in cross-coupling applications [12] [13]. The absence of significant π-coordination to zinc allows these groups to remain intact during organometallic transformations [13] [42].

Protic functional groups such as alcohols, carboxylic acids, and primary amides require protection or special handling due to their propensity for protonolysis of the zinc-carbon bond [39]. Competitive deprotonation can significantly reduce yields and complicate product isolation [39].